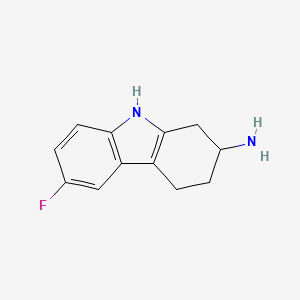

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a carbazole derivative featuring a fluorine atom at the 6-position and a primary amine group at the 2-position of the tetrahydrocarbazole scaffold. Its molecular formula is C₁₂H₁₃FN₂ (average mass: 204.248 g/mol), with a monoisotopic mass of 204.106277 . The compound lacks defined stereocenters, suggesting it is typically synthesized or isolated as a racemic mixture or with undefined stereochemistry . Carbazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQZSAVSKJWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20740077 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907211-97-6 | |

| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

Tetrahydrocarbazole + Electrophilic fluorinating agent → 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Conditions:

- Solvent: Acetonitrile or dichloromethane

- Temperature: 0°C to room temperature

- Reaction Time: 2-6 hours

- Catalyst: Sometimes a Lewis acid such as BF₃·OEt₂ enhances fluorination efficiency

Notes:

- Selective fluorination at the 6-position is achieved by controlling the reaction conditions and reagent equivalents.

- The process offers high regioselectivity but requires careful control to prevent over-fluorination or side reactions.

Construction of the Fluorinated Core via Cyclization of Fluorinated Precursors

Another advanced approach involves synthesizing the tetrahydrocarbazole core de novo with fluorine already incorporated, followed by amination.

Step-by-step:

- Preparation of fluorinated aniline derivatives : Starting from fluorinated aromatic compounds.

- Condensation with suitable ketones or aldehydes : Using acid or base catalysis to form the carbazole skeleton.

- Cyclization and reduction steps : To afford the tetrahydro derivative.

Example:

- Synthesis begins with fluorinated nitrobenzenes, which are reduced to fluorinated anilines.

- These are reacted with cyclohexanone derivatives under acid catalysis to form the carbazole framework.

- Final reduction and amination yield the target compound.

Reaction Conditions:

- Solvent: Ethanol or acetic acid

- Catalysts: Acidic conditions (e.g., polyphosphoric acid)

- Temperature: 80–150°C

Industrial-Scale Synthesis Considerations

Large-scale production often employs multi-step continuous processes , combining fluorination and amination with optimized reaction conditions to maximize yield and purity.

Example Process:

| Step | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Electrophilic fluorination with Selectfluor | Fluorination at position 6 | 85–95 |

| 2 | Cyclization with suitable amines | Core formation | 80–90 |

| 3 | Palladium-catalyzed amination | Amine introduction | 75–85 |

Research Findings and Data Tables

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor or NFSI | Acetonitrile | 0°C to RT | 2–6 hrs | 85–95% | High regioselectivity |

| Cyclization of fluorinated precursors | Fluorinated aniline + ketone | Ethanol | 80–150°C | 4–12 hrs | 70–85% | Suitable for scale-up |

| Buchwald-Hartwig amination | Fluorinated carbazole + amine | Toluene | 100–150°C | 12–24 hrs | 75–85% | Late-stage functionalization |

Notes and Recommendations

- Selectivity Control: The regioselectivity of fluorination is critical; electrophilic fluorination conditions must be finely tuned.

- Environmental Impact: Use of greener reagents like NFSI and ionic liquids (as in recent Fischer indole syntheses) can improve sustainability.

- Purification: Post-reaction purification often involves chromatography or recrystallization, with some methods allowing for direct isolation due to high selectivity.

- Recycling: Catalysts such as ionic liquids or palladium complexes can often be recovered and reused, enhancing process sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is in medicinal chemistry. Its structural characteristics make it a potential candidate for developing novel pharmaceutical agents.

Potential Anticancer Activity

Research indicates that compounds with carbazole structures have shown promising anticancer activity. For instance, derivatives of carbazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The introduction of fluorine in the structure may enhance biological activity and selectivity towards cancer cells due to increased lipophilicity and metabolic stability .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that carbazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This makes this compound a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

In material science, compounds like this compound are explored for their electronic properties.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The presence of fluorine can enhance the charge transport properties and stability of organic semiconductors .

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules.

Synthesis of Carbazole Derivatives

The compound can be utilized in the synthesis of various carbazole derivatives through functional group modifications. The presence of an amine group allows for further reactions such as acylation or alkylation to produce derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study conducted on various carbazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspase pathways .

Case Study 2: Organic Electronics

Research into the use of fluorinated carbazole derivatives in OLEDs showed improved efficiency and stability compared to non-fluorinated counterparts. The incorporation of fluorine enhanced charge mobility and reduced energy loss during electron transport processes .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and drug design .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Key structural variations among carbazole analogues include the position of the amine group, halogen substituents, and additional functional groups. Below is a comparative analysis:

Physicochemical Properties

- Polarity and Solubility: The 6-fluoro substituent increases polarity compared to non-halogenated analogues. Amine position affects solubility; 1-amine derivatives (e.g., compound 5) exhibit a RP-UPLC retention time of 1.73 min (method A), suggesting moderate hydrophilicity .

- Crystallography : Carbazole derivatives often form hydrogen-bonded networks. The 2-amine group in the target compound may participate in N–H···N/F interactions, influencing crystal packing .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13FN2

- Molecular Weight : 204.24 g/mol

- CAS Number : 907211-97-6

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and neuroprotective agent.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of this compound against various bacterial strains. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were reported to be as low as 15.625 μM for Staphylococcus aureus and 62.5 μM for Enterococcus faecalis .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Neuroprotective Effects

In addition to its antibacterial properties, this compound has been investigated for its neuroprotective effects. It was found to act as a selective butyrylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's . The compound exhibited a protective effect on neuronal cells under oxidative stress conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the carbazole core significantly influence the biological activity of the compound. For instance, the presence of the fluorine atom at the 6-position enhances antibacterial potency compared to non-fluorinated analogs .

Case Studies

- Antibacterial Efficacy : A study conducted on various Schiff base derivatives including this compound demonstrated that these compounds exhibited broad-spectrum antibacterial activity comparable to traditional antibiotics like bacitracin and fluconazole .

- Neuroprotection : Research published in Bioorganic & Medicinal Chemistry Letters indicated that derivatives of this compound showed promising results in protecting neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step heterocyclic synthesis strategies, such as cyclization of fluorinated indole precursors followed by reductive amination. Solvent selection (e.g., polar aprotic solvents like DMF) and controlled reflux conditions (60–80°C) enhance yield and purity. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the amine derivative .

- Optimization : Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time. Factorial designs (e.g., 2^k designs) help identify significant factors .

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- Validation : Cross-reference spectral data with computational predictions (DFT calculations) to resolve ambiguities .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Approach : Conduct in vitro assays targeting receptors or enzymes with structural homology to carbazole derivatives (e.g., serotonin receptors). Use dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT) to establish therapeutic windows .

- Controls : Include known carbazole-based reference compounds (e.g., Frovatriptan derivatives) for comparative analysis .

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s mechanism of action?

- Strategy : Link research to established theories (e.g., ligand-receptor interaction models or quantum mechanical studies of fluorine’s electronic effects). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

- Case Study : Analyze contradictions in binding data by revisiting protonation states or solvation effects using molecular dynamics simulations (GROMACS) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Resolution :

- Replication : Repeat experiments under standardized conditions (pH, temperature, cell lines).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay type, impurity profiles) .

- Advanced Analytics : Apply machine learning (e.g., random forest models) to correlate structural features with activity outliers .

Q. What computational tools are suitable for probing reaction mechanisms or pharmacokinetic properties?

Q. How can process engineering principles improve the scalability of synthesis?

Q. What experimental designs are recommended for multi-factor optimization in formulation studies?

- Design : Full factorial or central composite designs to evaluate interactions between variables (e.g., pH, excipient type, and particle size). Use ANOVA to identify statistically significant factors .

- Outcome : Develop a design space that ensures robustness across regulatory specifications (ICH Q8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.